Diethyl sulfoxide

Catalog No.
S568299
CAS No.
70-29-1
M.F
C4H10OS
M. Wt
106.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl sulfoxide

CAS Number

70-29-1

Product Name

Diethyl sulfoxide

IUPAC Name

1-ethylsulfinylethane

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

InChI

InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3

InChI Key

CCAFPWNGIUBUSD-UHFFFAOYSA-N

SMILES

CCS(=O)CC

Synonyms

(ethylsulfinyl)ethane, diethyl sulfoxide, diethylsulfoxide

Canonical SMILES

CCS(=O)CC

The exact mass of the compound Diethyl sulfoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl sulfoxide (DESO, CAS: 70-29-1) is a highly polar, aprotic organosulfur solvent and ligand characterized by a strong dipole moment and distinct heteromolecular interaction capabilities[1]. As the immediate ethyl homologue to the ubiquitous dimethyl sulfoxide (DMSO), DESO shares a similar pyramidal molecular geometry and S=O bonding character, making it an exceptional solvent for both polar and moderately non-polar compounds. However, the extended ethyl chains impart a lower dielectric constant, increased steric bulk, and a depressed melting point (14 °C) compared to DMSO . These baseline properties make DESO a specialized procurement choice for advanced cryopreservation formulations, sterically demanding coordination chemistry, and industrial processes requiring a liquid-state polar aprotic solvent at standard room temperatures.

Substituting DESO with the more common DMSO often leads to critical failures in both handling and application-specific performance [1]. In procurement and process scaling, DMSO's melting point of 18.5 °C means it frequently solidifies in cool laboratories, transit lines, or automated liquid-handling reservoirs, necessitating disruptive pre-warming cycles. In contrast, DESO remains a free-flowing liquid at 14 °C, ensuring uninterrupted processability . Furthermore, in coordination chemistry and extraction, DMSO lacks the necessary steric bulk and lipophilicity; its smaller methyl groups lead to over-coordination in metal complexes and excessive hydrophilicity in biphasic extractions, whereas DESO provides precise stoichiometric limitation and improved organic-phase compatibility.

Room-Temperature Liquid Stability and Thermal Processability

Diethyl sulfoxide (DESO) offers a distinct handling advantage over its shorter-chain homolog, dimethyl sulfoxide (DMSO), directly impacting manufacturability and automated processing. While DMSO possesses a freezing point of 18.5 °C—often causing it to solidify in cool laboratory environments or unheated transit lines—DESO features a reduced melting point of 14 °C [1]. This ensures that DESO remains a free-flowing liquid at standard room temperatures (20–25 °C). For procurement managers and process chemists, this thermal property eliminates the need for time-consuming pre-warming or thawing protocols, significantly streamlining liquid handling in large-scale manufacturing and continuous-flow systems .

Evidence DimensionMelting Point / Freezing Point
Target Compound Data14 °C (remains liquid at standard room temperature)
Comparator Or BaselineDimethyl sulfoxide (DMSO) at 18.5 °C (prone to room-temperature solidification)
Quantified Difference4.5 °C lower melting point
ConditionsStandard atmospheric pressure (100 kPa)

Eliminates the need for thawing protocols, ensuring immediate processability and seamless integration into automated liquid-handling systems.

Enhanced Glass-Forming Ability for Cryopreservation Media

In aqueous environments, DESO exhibits stronger heteromolecular interactions with water than DMSO, fundamentally altering its performance as a cryoprotectant. Dielectric relaxation and calorimetric studies demonstrate that DESO/water mixtures possess exceptional glass-forming abilities, effectively avoiding ice crystallization over a broad concentration range, particularly at molar fractions of 0.2 to 0.3 [1]. The robust hydrogen-bonding network between DESO and water translates to superior vitrification properties compared to the DMSO baseline. This thermodynamic behavior protects biological structures from mechanical damage caused by ice crystals more effectively, making DESO a highly effective choice for formulating advanced vitrification media[2].

Evidence DimensionHeteromolecular water interaction and glass-forming ability
Target Compound DataDESO/water mixtures form stable amorphous glasses (e.g., xDESO = 0.2-0.3) with strong supercooling
Comparator Or BaselineDMSO/water mixtures (weaker heteromolecular network, higher crystallization risk at equivalent fractions)
Quantified DifferenceStronger DESO-water interaction leading to enhanced supercooling and vitrification without crystallization
ConditionsAqueous binary mixtures under controlled cooling rates (e.g., 0.4 K/min)

Provides a superior, less disruptive cryoprotectant baseline for formulating vitrification media for sensitive cells and tissues.

Steric-Driven Stoichiometric Control in Metal Complexation

As a neutral ligand in d-metal complexes, DESO provides specific steric control not achievable with the less bulky DMSO. Computational and structural analyses of platinum(IV) complexes—such as the tetraethylammonium diethylsulfoxidopentachloroplatinate ion pair—reveal that the ethyl groups of DESO introduce critical steric hindrance [1]. This thermodynamic constraint strictly limits coordination to a maximum of two DESO molecules per complex ion. All higher contents of DESO are thermodynamically unstable [2]. This contrasts sharply with less sterically hindered dialkyl sulfoxides, ensuring precise stoichiometric control during the synthesis of metal-organic frameworks and catalysts.

Evidence DimensionMaximum ligand coordination number (steric limit)
Target Compound DataStrictly limited to ≤ 2 DESO molecules per Pt(IV) complex ion
Comparator Or BaselineLess sterically hindered dialkyl sulfoxides (e.g., DMSO)
Quantified DifferenceAbsolute thermodynamic instability for >2 DESO ligands due to ethyl group bulk
ConditionsPlatinum(IV) complex ion synthesis and structural analysis

Allows researchers and manufacturers to synthesize highly defined, stoichiometrically exact metal complexes without the risk of over-coordination.

Tuned Polarity for Selective Solvent Extraction

DESO maintains a high dipole moment of 4.07 D, comparable to DMSO (3.96 D), yet its extended ethyl chains reduce its overall dielectric constant and nucleophilic oxygen charge [1]. This distinct combination of a high dipole moment and increased hydrophobicity alters its solvation capability. In solvent extraction processes, such as separating aromatic from paraffinic hydrocarbons, DESO provides a less polar, more organic-compatible microenvironment than DMSO [2]. This results in altered partition coefficients and improved selectivity for moderately non-polar solutes, preventing the excessive aqueous partitioning often seen with DMSO.

Evidence DimensionDipole moment vs. Hydrophobicity balance
Target Compound DataDipole moment of 4.07 D with increased alkyl chain bulk and lower dielectric constant
Comparator Or BaselineDimethyl sulfoxide (DMSO) (Dipole moment ~3.96 D, highly polar/hydrophilic)
Quantified DifferenceMaintained high dipole moment but lower effective dielectric constant and higher lipophilicity
ConditionsLiquid-liquid extraction and solvation modeling

Optimizes phase separation and extraction efficiency for compounds where DMSO is excessively hydrophilic.

Automated Liquid Handling & Process Chemistry

Because DESO remains liquid at 14 °C, it is highly recommended for continuous-flow chemistry and automated liquid-handling systems where solvent freezing in transfer lines is a critical failure mode. Procurement teams substituting DMSO with DESO eliminate the need for heated storage and pre-thawing protocols .

Advanced Cryopreservation & Vitrification Media

DESO's superior glass-forming ability and strong heteromolecular interactions with water make it an optimized primary cryoprotectant. It is specifically indicated for the vitrification of sensitive mammalian cells and tissues where DMSO-induced ice crystallization or toxicity compromises post-thaw viability [1].

Organometallic Precursor Synthesis

In coordination chemistry, DESO is a targeted neutral ligand for synthesizing highly defined d-metal complexes (e.g., Pt(IV) catalysts). Its specific steric bulk restricts over-coordination, ensuring that exactly one or two ligands bind, which is essential for reproducible catalyst manufacturing[2].

Selective Biphasic Solvent Extraction

DESO is highly suited for liquid-liquid extraction processes requiring a polar aprotic solvent that is less hydrophilic than DMSO. It is particularly effective in separating aromatic hydrocarbons from aliphatics, or in pharmaceutical purifications where excessive water miscibility complicates solvent recovery [3].

Melting Point

14.0 °C

UNII

030Z61382M

Other CAS

70-29-1

Wikipedia

Diethylsulfoxide

Dates

Last modified: 08-15-2023

Cu(II)-mediated methylthiolation of aryl C-H bonds with DMSO

Lingling Chu, Xuyi Yue, Feng-Ling Qing
PMID: 20222689   DOI: 10.1021/ol100449c

Abstract

An unprecedented Cu(II)-mediated methylthiolation of aryl C-H bonds under oxidative conditions that employs the widely available DMSO as the methylthiolation reagent is described. Various functional groups in the substrates were tolerated, and ethylthiolation was also successfully achieved directly from diethyl sulfoxide under the same reaction conditions.


The spectrophotometric study of the binding of vitamin E to water + dimethyl sulfoxide and water + diethyl sulfoxide containing reversed micelles

S A Markarian, J D Grigoryan, H R Sargsyan
PMID: 18155372   DOI: 10.1016/j.ijpharm.2007.11.019

Abstract

The effect of dimethyl sulfoxide (DMSO) and its nearest homologue diethyl sulfoxide (DESO) as a polar cosolvents on the binding of vitamin E to water + DMSO (DESO) containing reversed micelles of sodium bis(2-ethylhexyl) sulfosuccinate (AOT) has been investigated by a spectrophotometric method. The results suggest that compare with water without organic cosolvent-containing reversed micelles in this case an increase of binding constant of vitamin E in reversed micelles takes place. The results obtained shown that with the addition of DMSO and DESO it will be possible to monitoring a penetration of vitamin E into micellar core.


[TERATOGENIC POWER OF DIMETHYLSULFOXIDE AND DIETHYLSULFOXIDE]

F CAUJOLLE, D CAUJOLLE, S CROS, M CALVET, Y TOLLON
PMID: 14305441   DOI:

Abstract




Quantitation of protein carbonylation by dot blot

Nancy B Wehr, Rodney L Levine
PMID: 22326366   DOI: 10.1016/j.ab.2012.01.031

Abstract

Protein carbonylation is the most commonly used measure of oxidative modification of proteins. It is frequently measured spectrophotometrically or immunochemically by derivatizing proteins with the classical carbonyl reagent, 2,4-dinitrophenylhydrazine. We developed an immunochemical dot blot method for quantitation of protein carbonylation in homogenates or purified proteins. Dimethyl sulfoxide was employed as the solvent because it very efficiently extracts proteins from tissues and keeps them soluble. It also readily dissolves 2,4-dinitrophenylhydrazine and wets polyvinylidene difluoride (PVDF) membranes. The detection limit is 0.19 ± 0.04 pmol of carbonyl, and 60 ng of protein is sufficient to measure protein carbonyl content. This level of sensitivity allowed measurement of protein carbonylation in individual Drosophila.


Glass-forming property of the system diethyl sulphoxide/water and its cryoprotective action on Escherichia coli survival

Shiraz A Markarian, Sergio Bonora, Karine A Bagramyan, Valery B Arakelyan
PMID: 15265712   DOI: 10.1016/j.cryobiol.2004.04.001

Abstract

In this work the thermal properties of diethyl sulphoxide (Et2SO), as well as its cryoprotective ability are studied and related to other well-known cryoprotectant substances, like dimethyl sulphoxide (Me2SO). We have investigated the thermal properties of Et2SO/water systems using Differential Scanning Calorimetry at a very low heating/cooling rate (2 degrees C/min). Liquid/solid or glassy/crystalline transitions have been observed only for the solutions with content of Et2SO ranging from 5 up to 40% w/w and/or greater than 85%. In the 45-75% w/w Et2SO range we have found a noticeable glass-forming tendency and a great stability of the amorphous state to the reheating. In samples with Et2SO content ranging from 80 to 85%, we observed a great stability of the glass forming by cooling, but a lesser stability to the subsequent reheating. The glass-forming tendency of these solutions is discussed in terms of existing competitive interactions between molecules of Et2SO, on the one hand, and Et2SO and water molecules, on the other hand. The results are well explainable on the basis of the model structure of water/Et2SO solutions, deduced by Raman and infrared studies [J. Mol. Struct. 665 (2003) 285-292]. The cryoprotective ability of Et2SO on Escherichia coli survival has been also investigated, and a comparison among Et2SO and other widely used cryoprotectants, like Me2SO and glycerol has been done. Survival of E. coli, determined after freezing-thawing process, was maximal at 45% w/w Et2SO (more than 85% viability). It should be noted that at the same concentration the survival is only about 35% in the presence of Me2SO and not more than 15% in the presence of glycerol. These features are well consisted with the glass-forming properties of Et2SO.


Vibrational spectra of diethylsulfoxide

Shiraz A Markarian, Liana S Gabrielian, Sergio Bonora, Concezio Fagnano
PMID: 12524128   DOI: 10.1016/s1386-1425(02)00205-6

Abstract

FT IR and Raman spectroscopic studies of pure diethylsulfoxide (DESO) in the liquid and in the solid states and its solutions in various solvents have been performed. Analysis of SO- and CH-stretching regions in a wide range of concentration shows that the bands may be fitted satisfactorily by considering seven components. In addition, fundamental frequencies have been assigned using ab initio calculations at the RHF/3-21G* levels. The results obtained confirm a viewpoint on a self-associative structure of DESO, and support the hypothesis of the existence of different types of intermolecular associates including both dipole-dipole and hydrogen bonding mechanisms.


[Membrane potential before and after deep freezing of Escherichia coli in the presence of dimethyl sulfoxide and diethyl sulfoxide]

Sh A Markarian, K A Bagramian, V B Arakelian
PMID: 11969170   DOI:

Abstract

It was shown by the method of penetrating tetraphenylphosphonium cations that low-temperature freezing (-196 degrees C) of Escherichia coli leads to a sharp decrease (from 198 to 85 mV) in membrane potential. Incubation of bacteria in a medium containing dimethyl sulfoxide and diethyl sulfoxide as cryoprotectors results in a reduction of the potential by 16 and 27 mV, respectively. It was also shown that diethyl sulfoxide is more effective in maintaining the membrane potential after freezing--thawing than dimethyl sulfoxide.


[COMPARATIVE ACTIONS OF AEROSOLS OF DIMETHYL SULFOXIDE, DIETHYL SULFOXIDE AND SULFONE ON THE ISOLATED LUNG OF THE GUINEA PIG: RELATION BETWEEN CHEMICAL STRUCTURE AND BIOLOGICAL ACTIVITY]

F CAUJOLLE, D CAUJOLLE-MEYNIER, PHAM-HUU-CHANH
PMID: 14265667   DOI:

Abstract




Effect of diethylsulfoxide on the thermal denaturation of DNA

Shiraz A Markarian, Arpine M Asatryan, Karine R Grigoryan, Hasmik R Sargsyan
PMID: 16425173   DOI: 10.1002/bip.20454

Abstract

DNA thermal denaturation has been investigated in aqueous solutions of diethylsulfoxide (DESO) by means of UV-vis and densimetry methods. It is suggested that, on the one hand, the structural change of entire solutions and, on the other hand, a direct interaction of DESO with DNA are responsible for the observed peculiar behavior. The results obtained were compared with those of dimethylsulfoxide (DMSO), also known from literature.


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